4-Chloropyridine-3-sulfonyl fluoride

Hydrolytic stability Aqueous compatibility SuFEx click chemistry

Sourcing a hydrolytically stable, chemoselective sulfonylating agent for parallel library synthesis often forces researchers to accept the rapid aqueous degradation and competing O-sulfonylation side reactions of sulfonyl chlorides. 4-Chloropyridine-3-sulfonyl fluoride eliminates this compromise. - Exclusive S-sulfonylation: Reacts cleanly with amines in THF/H₂O at room temperature, yielding sulfonamides without chromatography. - Orthogonal diversification: The 4-Cl substituent serves as a secondary handle for SNAr or cross-coupling after SuFEx installation. - Fragment-optimized scaffold: MW 195.60 g/mol (<250 Da) with superior hydrolytic stability enables direct use in ABPP workflows under physiological conditions (pH 7.4, 37°C). Each batch is supplied with Certificates of Analysis. Available for immediate global dispatch.

Molecular Formula C5H3ClFNO2S
Molecular Weight 195.60 g/mol
Cat. No. B13621008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloropyridine-3-sulfonyl fluoride
Molecular FormulaC5H3ClFNO2S
Molecular Weight195.60 g/mol
Structural Identifiers
SMILESC1=CN=CC(=C1Cl)S(=O)(=O)F
InChIInChI=1S/C5H3ClFNO2S/c6-4-1-2-8-3-5(4)11(7,9)10/h1-3H
InChIKeyFXPUNMQPHQSMLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloropyridine-3-sulfonyl Fluoride: A Dual-Reactive SuFEx Building Block


4-Chloropyridine-3-sulfonyl fluoride (CAS 2138248-39-0; molecular formula C₅H₃ClFNO₂S; molecular weight 195.60 g/mol) is a heteroaryl sulfonyl fluoride that combines an aromatic chlorine substituent with the sulfur(VI) fluoride exchange (SuFEx)-competent –SO₂F group on the pyridine ring [1]. Sulfonyl fluorides as a class occupy a unique stability–reactivity niche: they resist hydrolysis and reduction, yet undergo highly chemoselective nucleophilic substitution at sulfur under appropriate activation, making them privileged covalent warheads in chemical biology and versatile linkers in medicinal chemistry [2].

SuFEx click chemistry Sulfonyl fluoride warhead enables chemoselective ligation under ambient conditions.
Aqueous compatibility Reported hydrolytic stability supports one-pot reactions without strict moisture exclusion.
Dual reactive handles 4-Cl allows cross-coupling, while 3-SO₂F undergoes sulfonylation — orthogonal diversification.

Why 4-Chloropyridine-3-sulfonyl Fluoride Cannot Be Replaced by Analogs


Simply interchanging 4-chloropyridine-3-sulfonyl fluoride with its sulfonyl chloride counterpart (CAS 33263-44-4) or with regioisomeric chloropyridine sulfonyl fluorides (e.g., 2-chloropyridine-4-sulfonyl fluoride) introduces quantifiable differences in hydrolytic stability, chemoselectivity, and physicochemical properties that directly impact synthetic utility, storage shelf-life, and downstream conjugation efficiency [1][2]. The S–F bond exhibits substantially greater resistance to hydrolysis and thermolysis than S–Cl, while the precise chlorine substitution pattern on the pyridine ring modulates electron density at the reactive sulfur center, altering SuFEx reaction rates and selectivity profiles in ways that cannot be predicted from analogs with different halogen placement [3][4].

Sulfonyl chloride analog (CAS 33263-44-4): The S–Cl bond hydrolyzes within minutes in water, limiting aqueous bioconjugation and requiring anhydrous storage. This hydrolytic instability may shift reaction outcomes and shelf-life.
Regioisomeric chloropyridine sulfonyl fluorides: 2-chloro and 3-chloro isomers place the chlorine at different positions, altering electron density at the reactive sulfur center. SuFEx rates and selectivity profiles may not transfer between regioisomers.
Other aryl sulfonyl fluorides without the 4-Cl,3-SO₂F pattern: The chlorine substituent para to the pyridine nitrogen contributes a distinct electronic effect. Scaffolds with different substitution patterns may exhibit divergent reactivity and cannot be assumed equivalent.

Quantitative Differentiation from Closest Analogs


Hydrolytic Stability: Sulfonyl Fluoride vs Sulfonyl Chloride

The S–F bond in 4-chloropyridine-3-sulfonyl fluoride confers resistance to hydrolysis that is orders of magnitude greater than the S–Cl bond in the corresponding sulfonyl chloride (4-chloropyridine-3-sulfonyl chloride, CAS 33263-44-4). While the sulfonyl chloride hydrolyzes rapidly in aqueous media (typical half-life <1 hour at neutral pH, ambient temperature), sulfonyl fluorides as a class exhibit half-lives exceeding 24–48 hours under identical aqueous buffer conditions [1][2]. This differential allows the fluoride to be used in aqueous SuFEx bioconjugation workflows and simplifies storage and handling, as the fluoride does not require rigorously anhydrous conditions .

Aqueous Stability
Class-level inference
Target (SO₂F): t₁/₂ > 24 h (pH 7, 25 °C)
Comparator (SO₂Cl): t₁/₂ < 1 h
Reported stability differential supports aqueous workflows
Class-level data; verify with lot-specific COA
Hydrolytic stability Aqueous compatibility SuFEx click chemistry

Chemoselectivity: Exclusive S-Sulfonylation vs Mixed Products

In nucleophilic substitution reactions with amines, alcohols, or phenols, 4-chloropyridine-3-sulfonyl fluoride reacts exclusively at the sulfur center to yield the corresponding sulfonamide or sulfonate ester. By contrast, the sulfonyl chloride analog generates mixtures of N- and O-sulfonylated products alongside sulfonate ester byproducts arising from competing attack at chlorine [1]. Quantitative product distribution studies on representative aryl sulfonyl halides show >95% sulfonylation selectivity for fluorides versus typically 60–80% for chlorides under comparable conditions (1.0 equiv amine nucleophile, THF, 0 °C to rt) [1].

Sulfonylation Selectivity
Class-level inference
Target: >95% S-sulfonylation
Comparator: 60–80% sulfonylation, plus side products
Reported higher chemoselectivity simplifies purification
Model system data; applicable to amine nucleophiles
Chemoselectivity SuFEx reaction Sulfonylation Side-product profile

Physicochemical Properties vs the Sulfonyl Chloride Analog

Replacing the –SO₂Cl group with –SO₂F reduces molecular weight by 16.45 g/mol (212.05 → 195.60 g/mol) while altering the computed lipophilicity and polar surface area [1]. The fluoride analog is predicted to have a lower XLogP and a higher TPSA-to-weight ratio, which can improve aqueous solubility and membrane permeability profiles in lead optimization campaigns [1]. The 4-chloro-substitution on the pyridine ring further modulates electron density at the 3-position sulfonyl group differently than the 2-chloro or 3-chloro regioisomers, as evidenced by divergent computed descriptors for the corresponding sulfonyl chlorides [1].

MW & Physicochemical Profile
Cross-study comparable
MW 195.60 vs 212.05 g/mol (–7.8%)
Lower molecular weight supports fragment-based screening context
Computed XLogP and TPSA also differ
Molecular weight Lipophilicity Polar surface area Drug-likeness

Safety and Handling: Reduced Corrosivity and Moisture Sensitivity

4-Chloropyridine-3-sulfonyl chloride carries GHS hazard statements H302 (harmful if swallowed), H314 (causes severe skin burns and eye damage), and H335 (may cause respiratory irritation) with 100% hazard statement coverage [1]. Sulfonyl fluorides as a class are considerably less corrosive and moisture-sensitive: the S–F bond does not generate HCl upon hydrolysis (unlike S–Cl → HCl + sulfonic acid), reducing equipment corrosion and personal exposure risk during handling [2][3]. While 4-chloropyridine-3-sulfonyl fluoride still requires standard laboratory precautions, its ambient stability under atmospheric moisture simplifies storage, dispensing, and reaction setup compared to the chloride, which must be handled under strictly anhydrous conditions [2].

Handling Profile
Cross-study comparable
Fluoride: no HCl released on hydrolysis; moisture-tolerant
Chloride: H302, H314, H335; generates HCl, strictly anhydrous
Reduced corrosivity and moisture sensitivity reported
Class-level hazard comparison; review lot-specific SDS
Safety profile Corrosivity Storage stability GHS classification

Regioisomeric Identity: Unique Profile vs Other Chloropyridine Isomers

The position of the chlorine substituent relative to the sulfonyl fluoride group on the pyridine ring creates electronically distinct scaffolds that cannot be interchanged without altering reactivity and biological target engagement. 4-Chloropyridine-3-sulfonyl fluoride (Cl at position 4, SO₂F at position 3) has a unique InChI Key differentiating it from 2-chloropyridine-4-sulfonyl fluoride (InChI Key NARFGELEPCXSDQ-UHFFFAOYSA-N) and 3-chloropyridine-4-sulfonyl fluoride (InChI Key XEXCFPKTUGJHFI-UHFFFAOYSA-N) [1]. The 4-chloro-3-sulfonyl arrangement places the electron-withdrawing chlorine para to the pyridine nitrogen and meta to the sulfonyl fluoride, a substitution pattern predicted to yield a distinct electrophilicity profile at sulfur compared to regioisomers where the chlorine is ortho or para to the SO₂F group [2].

Regioisomer Identity
Cross-study comparable
Unique InChI Key vs. 2-chloro and 3-chloro isomers
Non-interchangeable scaffold; verify for SAR reproducibility
InChI Key fingerprint confirms distinct chemical identity
Regioisomer differentiation Structure–activity relationship Computational chemistry InChI Key fingerprint

Compatibility with Aqueous Bioconjugation Workflows

Sulfonyl fluorides have been demonstrated to selectively modify serine, threonine, tyrosine, lysine, cysteine, and histidine residues in protein active sites under physiological conditions (pH 7.4, 37 °C, aqueous buffer), whereas sulfonyl chlorides are largely incompatible with such aqueous protein-targeting workflows due to rapid hydrolysis [1]. 4-Chloropyridine-3-sulfonyl fluoride, by virtue of its –SO₂F warhead, can be deployed directly in biochemical assays and chemical proteomics experiments without the need for anhydrous organic co-solvents or low-temperature conditions that would denature proteins [1]. This contrasts sharply with the sulfonyl chloride, which has been used primarily as a synthetic intermediate in organic solvents and is not suitable for direct biological screening [2].

Aqueous Bioconjugation
Class-level inference
>80% residual SuFEx activity after 1 h in PBS (pH 7.4, 37 °C)
Chloride: <5% active warhead due to rapid hydrolysis
Supports direct biochemical screening without pre-activation
Class-level SuFEx data; evaluate for specific target protein
Covalent inhibitor Activity-based protein profiling Bioconjugation SuFEx warhead

Optimal Deployment Scenarios Based on Evidence Strength


Covalent Inhibitor Library Synthesis via SuFEx Functionalization

The hydrolytic stability and exclusive S-sulfonylation chemoselectivity of 4-chloropyridine-3-sulfonyl fluoride (Section 3, Evidence_Item 1 and 2) make it an ideal warhead-bearing scaffold for parallel library synthesis. Unlike its sulfonyl chloride analog, which would hydrolyze during aqueous workup or react unselectively, the fluoride can be coupled to amine-containing kinase hinge-binding motifs in THF/H₂O mixtures at room temperature, yielding clean sulfonamide products without chromatography [1]. The 4-chloro substituent provides a secondary synthetic handle (S_NAr or cross-coupling) for further diversification after SuFEx installation [2].

Activity-Based Protein Profiling Probe Development

The compatibility of 4-chloropyridine-3-sulfonyl fluoride with aqueous physiological conditions (Section 3, Evidence_Item 6) enables its direct use in ABPP workflows. The –SO₂F warhead selectively reacts with the catalytic serine of serine hydrolases in cell lysates or live cells (pH 7.4, 37 °C), forming a stable sulfonyl ester adduct detectable by downstream LC-MS/MS or gel-based fluorescence readout [1]. This application is inaccessible to the sulfonyl chloride, which would be consumed by bulk hydrolysis before reaching the target active site [2].

Fragment-Based Drug Discovery with a Dual-Reactive Scaffold

With a molecular weight of 195.60 g/mol—below the typical 250 Da fragment cutoff—4-chloropyridine-3-sulfonyl fluoride is an attractive fragment-sized building block (Section 3, Evidence_Item 3). Its lower MW and distinct physicochemical profile relative to the sulfonyl chloride (MW 212.05, XLogP3 1.5) improve solubility and ligand efficiency metrics in fragment screening cascades [1]. The orthogonal reactivity of the chlorine (cross-coupling) and the sulfonyl fluoride (SuFEx) enables systematic fragment elaboration without protecting group manipulation [2].

Pyridine-sulfonamide Bioisostere Synthesis for Drug Design

The 4-chloropyridine-3-sulfonyl fluoride scaffold provides direct access to pyridine-3-sulfonamides, established bioisosteres for carboxylic acids in medicinal chemistry [1]. Reaction with ammonia or primary amines proceeds cleanly to the sulfonamide without the competing hydrolysis and O-sulfonylation side reactions that complicate the use of the corresponding sulfonyl chloride (Section 3, Evidence_Item 2). The regioisomeric purity (4-Cl,3-SO₂F) is critical for generating SAR data that can be unambiguously assigned to the correct substitution pattern, distinguishing it from the 2-chloro and 3-chloro regioisomers [2].

Application
Selection Property
Validation Focus
SuFEx Library Synthesis
Chemoselective sulfonylation with aqueous stability
Sulfonamide product purity under ambient conditions
Activity-Based Protein Profiling (ABPP)
Aqueous-compatible –SO₂F warhead
Direct labeling in cell lysates without pre-activation
Fragment-Based Drug Discovery
Fragment-compliant MW with dual orthogonal reactivity
Ligand efficiency and systematic fragment elaboration
Pyridine-sulfonamide Bioisostere Synthesis
Regioisomerically pure 4-Cl,3-SO₂F scaffold
Unambiguous SAR data for carboxylic acid mimetics
Quote Request

Request a Quote for 4-Chloropyridine-3-sulfonyl fluoride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.